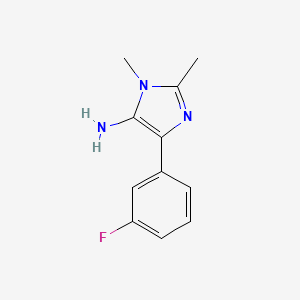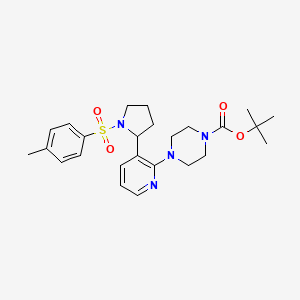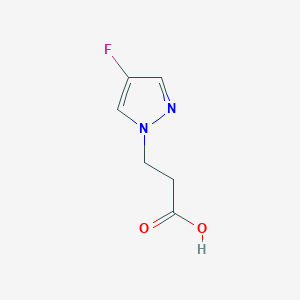![molecular formula C9H10ClN3 B11812311 1-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B11812311.png)
1-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine is a chemical compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals. The presence of a chlorine atom at the 4-position of the benzimidazole ring enhances its chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine can be synthesized through various methods. One common approach involves the cyclization of o-phenylenediamine with chloroacetic acid under acidic conditions to form the benzimidazole ring. The resulting intermediate is then chlorinated at the 4-position using thionyl chloride or phosphorus oxychloride. Finally, the ethanamine side chain is introduced through a nucleophilic substitution reaction with ethylamine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the synthesis of the benzimidazole core, chlorination, and subsequent introduction of the ethanamine group. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Applications De Recherche Scientifique
1-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanamine: Similar structure with a bromine atom instead of chlorine.
1-(4-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine: Contains a methyl group at the 4-position.
1-(4-Nitro-1H-benzo[d]imidazol-2-yl)ethanamine: Contains a nitro group at the 4-position.
Uniqueness: 1-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine is unique due to the presence of the chlorine atom, which enhances its reactivity and potential biological activity compared to its analogs. The chlorine atom can participate in various chemical reactions, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C9H10ClN3 |
|---|---|
Poids moléculaire |
195.65 g/mol |
Nom IUPAC |
1-(4-chloro-1H-benzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H10ClN3/c1-5(11)9-12-7-4-2-3-6(10)8(7)13-9/h2-5H,11H2,1H3,(H,12,13) |
Clé InChI |
ZPVCOMBCOFNOPF-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC2=C(N1)C=CC=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide](/img/structure/B11812235.png)




![2-amino-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide](/img/structure/B11812261.png)
![tert-Butyl 1-((2-acetoxy-2-phenylacetoxy)methyl)-5-(benzyloxy)-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B11812264.png)
![3-(2,4-dichlorophenyl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B11812270.png)



![3-(Furan-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B11812303.png)
![4-Butoxybenzo[b]thiophene-6-carboxylic acid](/img/structure/B11812304.png)
